molecular formula C10H11NO4 B14262435 Benzyl (2-oxoethoxy)carbamate CAS No. 141420-62-4

Benzyl (2-oxoethoxy)carbamate

Cat. No.: B14262435
CAS No.: 141420-62-4
M. Wt: 209.20 g/mol
InChI Key: FYPUTBOKHUXKDL-UHFFFAOYSA-N
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Description

Benzyl (2-oxoethoxy)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-oxoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzyl (2-oxoethoxy)carbamate typically involves the use of benzyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2-oxoethoxy)carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl (2-oxoethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological research, this compound is used in the synthesis of primary amines. It serves as a protected form of ammonia, which can be deprotected using Lewis acids .

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to act as a protecting group makes it useful in the synthesis of complex molecules.

Mechanism of Action

Benzyl (2-oxoethoxy)carbamate exerts its effects by acting as a protecting group for amines. The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability during synthetic transformations . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis.

Comparison with Similar Compounds

Uniqueness: Benzyl (2-oxoethoxy)carbamate is unique due to the presence of the 2-oxoethoxy group, which provides additional reactivity and stability compared to other carbamates. This makes it particularly useful in complex synthetic applications.

Properties

CAS No.

141420-62-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

benzyl N-(2-oxoethoxy)carbamate

InChI

InChI=1S/C10H11NO4/c12-6-7-15-11-10(13)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,11,13)

InChI Key

FYPUTBOKHUXKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCC=O

Origin of Product

United States

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